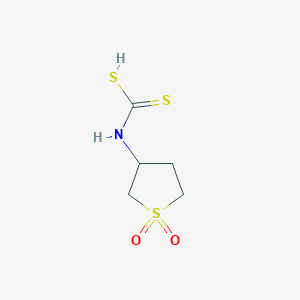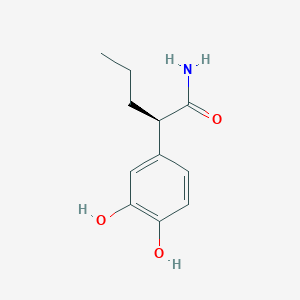
2-(3,4-Dihydroxyphenyl)valeramide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)valeramide, (R)-, also known as DHV, is a compound that has been synthesized and studied for its potential applications in scientific research. DHV is a chiral molecule, meaning it has a specific orientation in space that can affect its interactions with other molecules. In
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. In drug discovery, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been used as a starting point for the development of new drugs with improved properties.
Mechanism Of Action
The exact mechanism of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is not fully understood, but it is believed to act on multiple pathways in the body. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Biochemical And Physiological Effects
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on dopamine levels and cancer cells, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have antioxidant properties and may help to reduce inflammation. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has also been shown to have anxiolytic effects, meaning it may help to reduce anxiety and stress.
Advantages And Limitations For Lab Experiments
2-(3,4-Dihydroxyphenyl)valeramide, (R)- has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is readily available from commercial sources. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also stable and can be stored for extended periods of time. However, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations as well. It is a chiral molecule, meaning it has two mirror-image forms, and researchers must be careful to use the correct form in their experiments. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is also relatively insoluble in water, which can make it difficult to work with in some applications.
Future Directions
There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. One area of interest is the development of new drugs based on the structure of 2-(3,4-Dihydroxyphenyl)valeramide, (R)-. Researchers may also investigate the mechanisms of action of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- in more detail to better understand its effects on the body. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- may be studied for its potential applications in other areas, such as the treatment of inflammation or anxiety disorders.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)valeramide, (R)- is a compound that has been synthesized and studied for its potential applications in scientific research. 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has been shown to have neuroprotective effects, anti-tumor properties, and antioxidant and anxiolytic effects. While 2-(3,4-Dihydroxyphenyl)valeramide, (R)- has some limitations for use in lab experiments, it has several advantages and is a promising starting point for the development of new drugs. There are many potential future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (R)-, and continued study of this compound may lead to new insights into its mechanisms of action and potential therapeutic applications.
Synthesis Methods
2-(3,4-Dihydroxyphenyl)valeramide, (R)- can be synthesized from L-DOPA, a naturally occurring amino acid that is converted into dopamine in the brain. The synthesis involves the reaction of L-DOPA with valeric acid, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
properties
CAS RN |
117406-77-6 |
|---|---|
Product Name |
2-(3,4-Dihydroxyphenyl)valeramide, (R)- |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2R)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1 |
InChI Key |
GDXQWRJYXZXWMT-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
synonyms |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





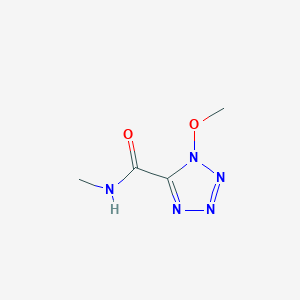

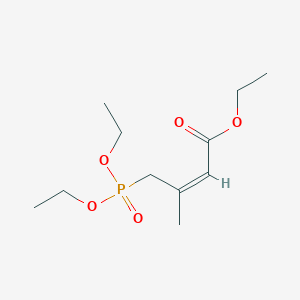
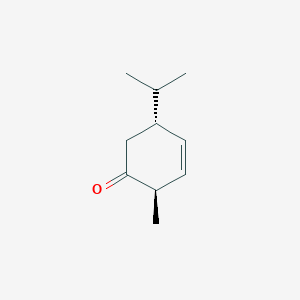
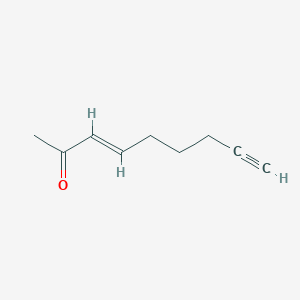
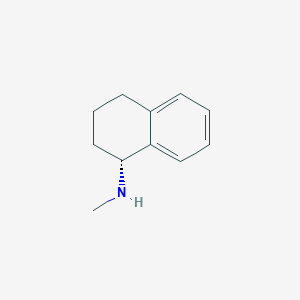
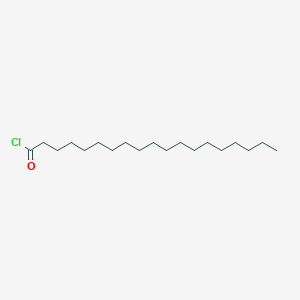
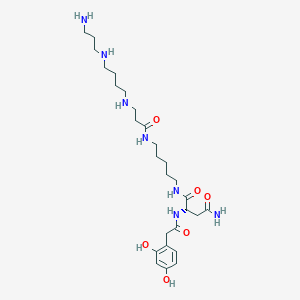
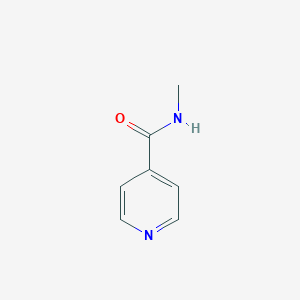
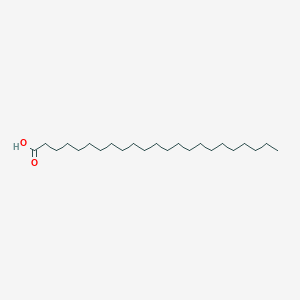
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
